Differential Effect on Intraluminal pH vs. (S)-α-Fluoromethylhistidine (FMHd) in Rat Gastric Acid Secretion Model
In a direct head-to-head comparison using a rat gastric acid secretion model, (S)-α-fluoromethylhistamine (FMHm) demonstrated a qualitatively distinct effect on intraluminal pH not observed with (S)-α-fluoromethylhistidine (FMHd). FMHm decreased gastric acid secretion, raised intraluminal pH, and to a lesser degree decreased total secretion volume. In contrast, the two highest doses of FMHd (50 and 100 mg/kg) decreased basal gastric acid secretion and total secretion volume but did not affect intraluminal pH [1]. This pH-modulating capability is a unique differentiating feature for experimental designs where gastric pH is a critical endpoint.
| Evidence Dimension | Modulation of intraluminal gastric pH in vivo |
|---|---|
| Target Compound Data | Raised intraluminal pH (pharmacodynamic effect observed) |
| Comparator Or Baseline | (S)-α-Fluoromethylhistidine (FMHd) at 50 and 100 mg/kg: did not affect intraluminal pH |
| Quantified Difference | Qualitative difference: pH elevation present for FMHm, absent for FMHd at comparable dose ranges |
| Conditions | In vivo rat model; basal gastric acid secretion; compounds administered systemically |
Why This Matters
For researchers studying gastric physiology or developing anti-secretory agents, the pH-modulating capability of α-FMHm provides a functional endpoint not achievable with α-FMHd, directly impacting experimental design and compound selection.
- [1] Westerberg VS, Geiger JD. Inhibitors of histidine decarboxylase decrease basal gastric acid secretion in the rat. Pharmacol Biochem Behav. 1987 Nov;28(3):419-22. doi: 10.1016/0091-3057(87)90464-3. PMID: 3685079. View Source
